Cas no 1805486-23-0 (4-Bromo-5-cyano-2-formylbenzoic acid)
4-Bromo-5-cyano-2-formylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-5-cyano-2-formylbenzoic acid
-
- MDL: MFCD28735438
- Inchi: 1S/C9H4BrNO3/c10-8-2-6(4-12)7(9(13)14)1-5(8)3-11/h1-2,4H,(H,13,14)
- InChI Key: GVEYGQYFCALMSU-UHFFFAOYSA-N
- SMILES: BrC1C(C#N)=CC(C(=O)O)=C(C=O)C=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 296
- Topological Polar Surface Area: 78.2
4-Bromo-5-cyano-2-formylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019421-250mg |
4-Bromo-5-cyano-2-formylbenzoic acid |
1805486-23-0 | 97% | 250mg |
470.40 USD | 2021-06-18 | |
| Alichem | A015019421-500mg |
4-Bromo-5-cyano-2-formylbenzoic acid |
1805486-23-0 | 97% | 500mg |
823.15 USD | 2021-06-18 | |
| Alichem | A015019421-1g |
4-Bromo-5-cyano-2-formylbenzoic acid |
1805486-23-0 | 97% | 1g |
1,579.40 USD | 2021-06-18 | |
| Matrix Scientific | 140741-1g |
4-Bromo-5-cyano-2-formylbenzoic acid, 95% |
1805486-23-0 | 95% | 1g |
$4998.00 | 2023-09-10 |
4-Bromo-5-cyano-2-formylbenzoic acid Related Literature
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-Bromo-5-cyano-2-formylbenzoic acid
4-Bromo-5-cyano-2-formylbenzoic acid (CAS No. 1805486-23-0)
4-Bromo-5-cyano-2-formylbenzoic acid, with the CAS registry number 1805486-23-0, is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its aromatic benzoic acid backbone, which is substituted with a bromine atom at the 4-position, a cyano group at the 5-position, and a formyl group at the 2-position. The combination of these substituents imparts unique electronic and steric properties to the molecule, making it a valuable building block for various applications.
The synthesis of 4-Bromo-5-cyano-2-formylbenzoic acid typically involves multi-step organic reactions, often starting from simpler aromatic precursors. Recent advancements in synthetic methodologies have enabled more efficient and selective routes to this compound, leveraging techniques such as Suzuki coupling, nucleophilic aromatic substitution, and oxidative cross-coupling. These methods not only enhance the yield but also improve the purity of the final product, which is critical for its use in downstream applications.
In terms of chemical properties, 4-Bromo-5-cyano-2-formylbenzoic acid exhibits strong electron-withdrawing effects due to the presence of bromine and cyano groups. This characteristic makes it an excellent candidate for generating reactive intermediates in organic synthesis. For instance, the formyl group can undergo various transformations, such as reductions to yield alcohols or oxidations to generate carboxylic acids, depending on the reaction conditions.
The compound has found significant utility in drug discovery efforts. Its ability to modulate protein-protein interactions (PPIs) has been explored in recent studies, where it has shown potential as a lead compound for developing inhibitors against certain oncogenic pathways. Additionally, its role as a ligand in metalloenzyme catalysis has been investigated, highlighting its potential in asymmetric catalysis and enantioselective synthesis.
In the realm of materials science, 4-Bromo-5-cyano-2-formylbenzoic acid has been employed as a precursor for constructing advanced functional materials. For example, its use in synthesizing coordination polymers and metal-organic frameworks (MOFs) has been reported in recent literature. These materials exhibit exceptional porosity and stability, making them promising candidates for gas storage and separation applications.
The environmental impact of this compound is another area of active research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Preliminary findings suggest that under aerobic conditions, the compound undergoes microbial degradation through hydrolytic cleavage of the formyl group and subsequent mineralization of the aromatic ring.
In conclusion, 4-Bromo-5-cyano-2-formylbenzoic acid (CAS No. 1805486-23-0) stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in modern chemical research.
1805486-23-0 (4-Bromo-5-cyano-2-formylbenzoic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)